molecular formula C14H12Cl2O5S B5058580 2,6-dichlorophenyl 3,4-dimethoxybenzenesulfonate

2,6-dichlorophenyl 3,4-dimethoxybenzenesulfonate

Cat. No. B5058580
M. Wt: 363.2 g/mol
InChI Key: YZXFKYCGNLRNMN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2,6-dichlorophenyl 3,4-dimethoxybenzenesulfonate often involves multi-step chemical reactions, including sulphonation, photochlorination, Hoffman amination, and reduction processes. These methods yield high purity and efficiency, crucial for further applications and studies (Jiang Du-xiao, 2005).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like FT-IR, NMR, and MS are instrumental in determining the molecular structure of 2,6-dichlorophenyl 3,4-dimethoxybenzenesulfonate and related compounds. These techniques have revealed complex structures with specific bond angles and lengths, contributing to understanding the compound's chemical behavior (C. S. C. Kumar et al., 2016).

Chemical Reactions and Properties

Research on similar compounds has highlighted their reactivity and interaction with other chemicals. For instance, reactions with chlorosulfonic acid and various nucleophilic reagents have been explored to produce derivatives with potential herbicidal properties. These studies are pivotal for understanding the compound's chemical properties and potential applications (R. Cremlyn & T. Cronje, 1979).

Physical Properties Analysis

The physical properties of 2,6-dichlorophenyl 3,4-dimethoxybenzenesulfonate, such as solubility, melting point, and boiling point, are crucial for its handling and application in various research fields. These properties are typically determined through experimental methods and contribute to the compound's characterization and utility.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other substances, define the compound's utility in research and potential applications. Studies focusing on oxidation reactions, desulfurization processes, and interactions with other chemicals provide insights into its behavior and applicability in various chemical reactions and processes (Hongying Lu et al., 2010).

properties

IUPAC Name

(2,6-dichlorophenyl) 3,4-dimethoxybenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2O5S/c1-19-12-7-6-9(8-13(12)20-2)22(17,18)21-14-10(15)4-3-5-11(14)16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZXFKYCGNLRNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorophenyl 3,4-dimethoxybenzenesulfonate

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